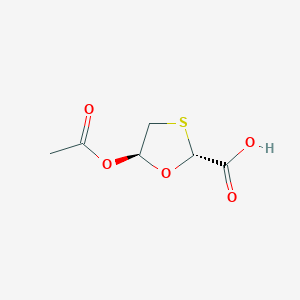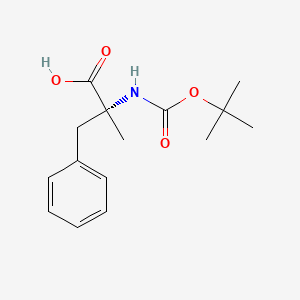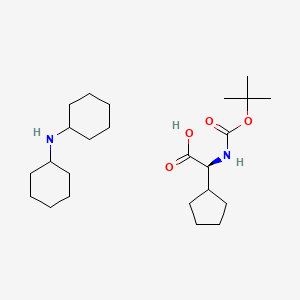
trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid is a useful research compound. Its molecular formula is C6H8O5S and its molecular weight is 192.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nucleoside Chemistry : Trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid derivatives are useful intermediates in nucleoside chemistry, particularly in the synthesis of antiviral agents. For example, the synthesis of tetrazole oxathiolane nucleoside analogues, which were evaluated for their HIV-1 antiviral properties, involved the preparation of suitable 1,3-oxathiolane precursors (Faury et al., 1992).
Stereochemistry and Isomerism : The stereochemistries of various isomers of acetoxy 1,3-oxathiolane were determined by studying their conversion rates and reactions. This research is crucial for understanding the molecular configurations and reactions of these compounds (Hahn et al., 1996). Additionally, studies on geometrical isomerism, such as the work by Hayashi et al. (1972), contribute to a deeper understanding of the molecular structure and behavior of these compounds (Hayashi et al., 1972).
Antiviral Properties : Some derivatives of this compound have been explored for their potential in antiviral therapy. For instance, the synthesis and biological evaluation of certain oxathiolane nucleoside analogs have been investigated for their effectiveness against HIV-1 and hepatitis B virus (Camplo et al., 1996).
Safety and Hazards
This compound is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray, and protective gloves/eye protection/face protection should be worn . If inhaled, the victim should be moved to fresh air and kept comfortable for breathing .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid can be achieved through a multi-step process involving the protection of functional groups, formation of key intermediates, and subsequent deprotection reactions.", "Starting Materials": [ "2,3-epoxypropanoic acid", "acetic anhydride", "thiol", "sodium hydroxide", "sodium bicarbonate", "diethyl ether", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Protection of thiol group by reacting thiol with acetic anhydride in the presence of sodium bicarbonate to form thioacetate", "Step 2: Epoxide ring opening by reacting 2,3-epoxypropanoic acid with thioacetate in the presence of sodium hydroxide to form 5-acetoxy-1,3-oxathiolane-2-carboxylic acid", "Step 3: Deprotection of thioacetate group by reacting the intermediate from step 2 with methanol and water to form trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid" ] } | |
CAS No. |
147027-05-2 |
Molecular Formula |
C6H8O5S |
Molecular Weight |
192.19 g/mol |
IUPAC Name |
(2S,5S)-5-acetyloxy-1,3-oxathiolane-2-carboxylic acid |
InChI |
InChI=1S/C6H8O5S/c1-3(7)10-4-2-12-6(11-4)5(8)9/h4,6H,2H2,1H3,(H,8,9)/t4-,6-/m0/s1 |
InChI Key |
WRUGSNIJLUOGQF-NJGYIYPDSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CS[C@H](O1)C(=O)O |
SMILES |
CC(=O)OC1CSC(O1)C(=O)O |
Canonical SMILES |
CC(=O)OC1CSC(O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl](/img/no-structure.png)
![Tert-butyl 4-deuterio-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B1145864.png)
![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B1145870.png)



![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)
![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)
